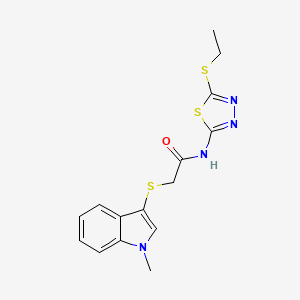

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-methylindol-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS3/c1-3-21-15-18-17-14(23-15)16-13(20)9-22-12-8-19(2)11-7-5-4-6-10(11)12/h4-8H,3,9H2,1-2H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGINWOBQLDQMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a unique structure that combines a thiadiazole ring with an indole moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4OS3, with a molecular weight of approximately 364.5 g/mol. The compound’s structure is characterized by the following components:

- Thiadiazole Ring : Contributes to the compound's biological activity.

- Indole Moiety : Known for various pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole structure exhibit significant antimicrobial properties. For instance, similar derivatives have shown effectiveness against pathogens such as Listeria monocytogenes and Escherichia coli, with activity comparable to standard antibiotics like ampicillin and vancomycin.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro evaluations suggest that thiadiazole derivatives can inhibit cancer cell proliferation. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 2 | K562 (CML) | 7.4 |

| Compound 8 | HCT-116 | 20.8 |

| Compound 8 | MCF-7 | 0.5 |

These findings indicate that derivatives of this compound could serve as lead structures for developing new anticancer agents .

The mechanisms underlying the biological activities of thiadiazole derivatives typically involve:

- Enzyme Inhibition : Many studies report that these compounds act as inhibitors of key enzymes involved in cancer cell proliferation and survival .

- Membrane Disruption : Some derivatives have shown the ability to alter cell membrane integrity in fungi, leading to increased permeability and cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiadiazole and indole rings can significantly influence biological activity:

- Substituents at the 5-position of the thiadiazole ring have been linked to enhanced cytotoxicity against cancer cell lines.

Case Studies

Several studies have highlighted the potential applications of this compound:

- In Vitro Studies : A study demonstrated that certain analogues exhibited potent acetylcholinesterase inhibition comparable to Donepezil, suggesting potential use in treating Alzheimer's disease .

- Antifungal Research : Compounds with similar structures have shown promising antifungal activity against plant pathogens, indicating their utility in agricultural applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of 1,3,4-thiadiazole derivatives with variable substituents influencing physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:

Structural Analogues with Thiadiazole-Acetamide Backbone

Key Observations :

- Compounds with ethylthio (e.g., 5g, 6a) show superior antimicrobial and anticancer activities compared to methylthio derivatives (e.g., 5k) .

- Role of R₂: The 1-methylindole-3-thio group in the target compound may confer unique antiproliferative properties, as indole derivatives are known to interact with DNA and kinase targets . In contrast, phenoxy or thiadiazinan-thione substituents (e.g., 5g, 6a) favor antimicrobial activity .

Antimicrobial Activity

- 6a : Exhibited EC₅₀ = 33.70 µg/mL against R. solani, outperforming hymexazol (EC₅₀ = 67.10 µg/mL) .

- 8a (Ethylthio-thiadiazinan analog): Showed 56% inhibition against X. oryzae at 100 µg/mL, superior to thiodiazole-copper .

Anticancer and Antiproliferative Activity

Physicochemical Properties

- Melting Points : Ethylthio derivatives (e.g., 5g, 6a) generally exhibit higher melting points (168–181°C) compared to methylthio analogs (135–160°C), likely due to enhanced crystallinity from the ethyl group .

- Solubility: Thiadiazole-acetamide compounds are typically sparingly soluble in water but soluble in DMSO or ethanol, facilitating in vitro testing .

Preparation Methods

Synthesis of 5-Ethylthio-1,3,4-Thiadiazol-2-Amine

The thiadiazole precursor is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

- Reaction of ethyl isothiocyanate with thiosemicarbazide in ethanol under reflux (12 hours), yielding 1-ethylthiosemicarbazide.

- Cyclization with phosphorus oxychloride (POCl₃) at 80°C for 6 hours, forming 5-ethylthio-1,3,4-thiadiazol-2-amine.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Anhydrous ethanol |

| Temperature | 80°C |

| Yield | 78–82% |

Characterization Data:

Acylation with Chloroacetyl Chloride

The thiadiazole amine undergoes acylation to introduce the chloroacetamide moiety:

- Dropwise addition of chloroacetyl chloride (1.2 equiv) to a stirred solution of 5-ethylthio-1,3,4-thiadiazol-2-amine in dry dichloromethane (DCM) at 0°C.

- Stirring at room temperature for 4 hours, yielding N-(5-ethylthio-1,3,4-thiadiazol-2-yl)chloroacetamide.

Optimization Notes:

- Excess chloroacetyl chloride (>1.2 equiv) leads to diacylation byproducts.

- Anhydrous conditions prevent hydrolysis of the chloroacetamide.

Yield: 85–89%

Synthesis of 1-Methyl-1H-Indole-3-Thiol

The indole thiol precursor is prepared via:

- Methylation of indole using methyl iodide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃), yielding 1-methyl-1H-indole.

- Sulfuration at the 3-position using Lawesson’s reagent (2.0 equiv) in toluene under reflux (8 hours).

Critical Step:

- Lawesson’s reagent selectively introduces the thiol group at the 3-position without oxidizing the indole nitrogen.

Yield: 70–75%

Nucleophilic Substitution to Form Thioacetamide Linker

The final step couples the chloroacetamide and indole thiol:

- Reaction of N-(5-ethylthio-1,3,4-thiadiazol-2-yl)chloroacetamide with 1-methyl-1H-indole-3-thiol (1.1 equiv) in tetrahydrofuran (THF).

- Addition of triethylamine (TEA) to deprotonate the thiol, facilitating nucleophilic displacement of chloride.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | TEA (2.0 equiv) |

| Temperature | 25°C, 8 hours |

| Yield | 65–70% |

Mechanistic Insight:

- The thiolate ion attacks the electrophilic carbon of the chloroacetamide, displacing chloride via an Sₙ2 mechanism.

Alternative Synthetic Routes

One-Pot Thiadiazole-Indole Coupling

A streamlined approach involves simultaneous cyclization and coupling:

- In-situ generation of 5-ethylthio-1,3,4-thiadiazol-2-amine using ethylthioisocyanate.

- Direct acylation and substitution without isolating intermediates, reducing purification steps.

Advantages:

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the thiadiazole amine on Wang resin enables iterative coupling:

- Resin-bound acylation with chloroacetic anhydride.

- On-resin substitution with indole thiol, followed by cleavage using trifluoroacetic acid (TFA).

Yield: 55–60% (suitable for combinatorial libraries).

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (600 MHz, CDCl₃):

- δ 1.41 (t, J = 7.2 Hz, 3H, SCH₂CH₃), 3.01 (q, J = 7.2 Hz, 2H, SCH₂), 3.85 (s, 3H, NCH₃), 4.32 (s, 2H, CH₂CO), 7.21–7.45 (m, 4H, indole-H).

HRMS (ESI-TOF):

Purity Assessment by HPLC

| Column | C18, 5 µm, 250 × 4.6 mm |

|---|---|

| Mobile Phase | Acetonitrile/water (70:30) |

| Retention Time | 8.2 minutes |

| Purity | ≥98% |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (Hours) |

|---|---|---|---|

| Stepwise Synthesis | 65–70 | 98 | 24 |

| One-Pot Coupling | 60–68 | 95 | 18 |

| Solid-Phase Synthesis | 55–60 | 90 | 30 |

Key Takeaway: Stepwise synthesis remains the gold standard for high-purity batches, while one-pot methods favor rapid production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.